

6-Chloro-9-phenyl-9h-purine molecular structure and weight

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Compound of Interest

Compound Name: **6-Chloro-9-phenyl-9h-purine**

Cat. No.: **B1607346**

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An In-Depth Technical Guide to **6-Chloro-9-phenyl-9H-purine**: A Core Scaffold for Drug Discovery

Introduction

In the landscape of medicinal chemistry, the purine scaffold stands as a "privileged structure," a framework that repeatedly appears in biologically active compounds.^{[1][2]} Its presence in the fundamental molecules of life, such as DNA and ATP, has made it a focal point for the design of therapeutic agents targeting a vast array of diseases, including cancers and viral infections.^[2]

6-Chloro-9-phenyl-9H-purine is a synthetic derivative of this core structure, engineered to serve as a versatile building block for chemical synthesis. The strategic placement of a chlorine atom at the 6-position and a phenyl group at the 9-position creates a molecule primed for further chemical modification.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the molecular structure, physicochemical properties, synthesis, and characterization of **6-Chloro-9-phenyl-9H-purine**, highlighting its critical role as an intermediate in the creation of novel, biologically active compounds.

Molecular Structure and Physicochemical Properties

The molecular architecture of **6-Chloro-9-phenyl-9H-purine** consists of a bicyclic purine core, a heterocyclic system comprising a pyrimidine ring fused to an imidazole ring. A chlorine atom is substituted at the C6 position of the pyrimidine ring, and a phenyl group is attached to the N9 position of the imidazole ring.^{[3][4]} The chlorine atom at the C6 position is a key reactive site, acting as an effective leaving group for nucleophilic aromatic substitution reactions. This feature is fundamental to its utility as a synthetic intermediate.^[5]

Core Physicochemical Data

The essential physicochemical properties of **6-Chloro-9-phenyl-9H-purine** are summarized below. These data are critical for experimental design, including reaction setup, purification, and analytical characterization.

Property	Value	Source
IUPAC Name	6-chloro-9-phenyl-9H-purine	[3]
CAS Number	5470-24-6	[3]
Molecular Formula	C ₁₁ H ₇ ClN ₄	[3][4]
Molecular Weight	230.65 g/mol	
Monoisotopic Mass	230.03592 Da	[4]
SMILES	C1=CC=C(C=C1)N2C=NC3=C 2N=CN=C3Cl	[4]
InChI Key	MNWAWPZGZXXLBU- UHFFFAOYSA-N	[3]

Synthesis and Structural Elucidation

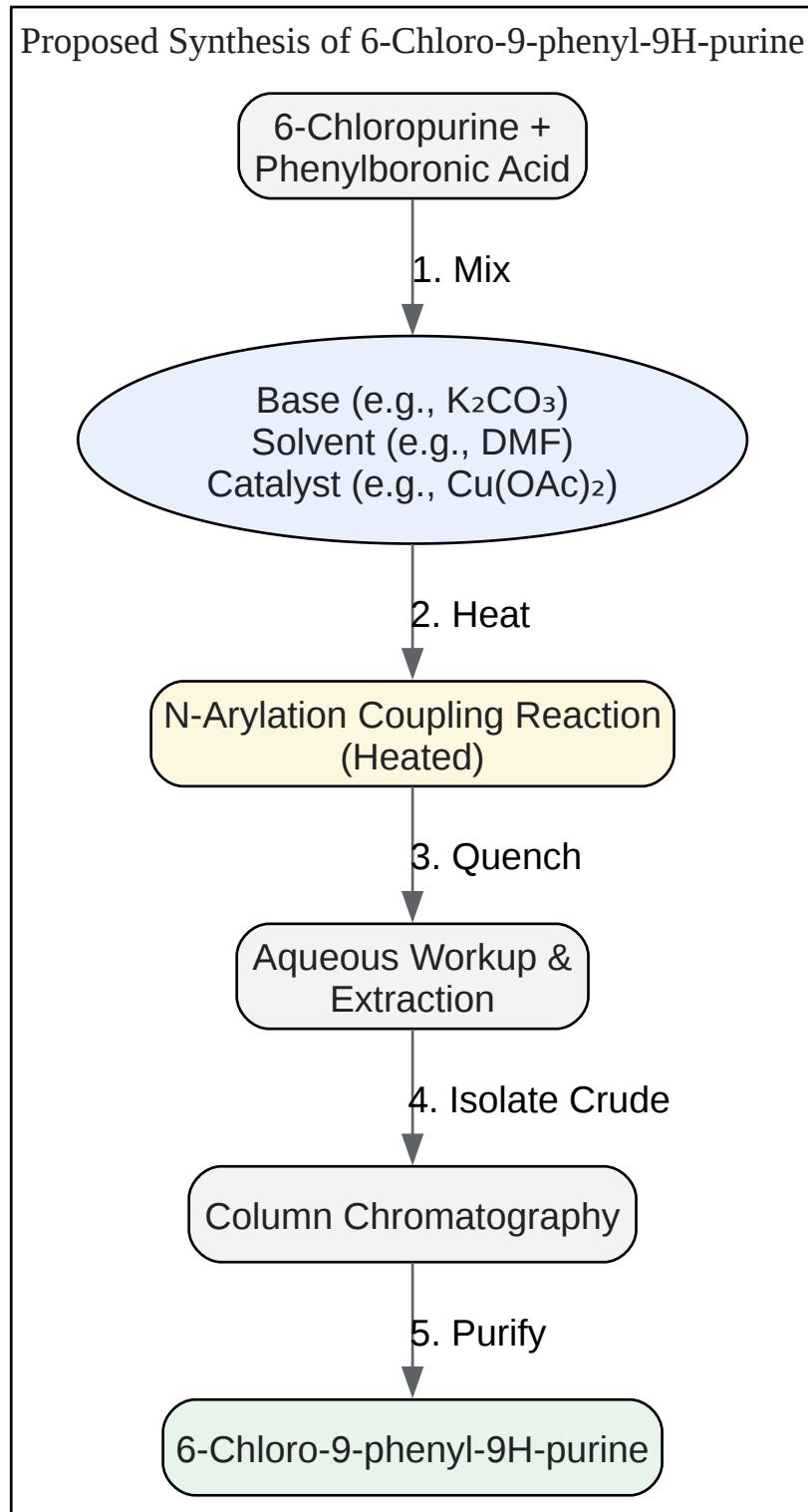
As a synthetic compound, the generation and verification of **6-Chloro-9-phenyl-9H-purine** require robust chemical and analytical methodologies. The protocols described herein represent a self-validating system, where the synthesis produces a target molecule whose identity and purity are then unequivocally confirmed by a suite of spectroscopic techniques.

Proposed Synthetic Workflow

The synthesis of **6-Chloro-9-phenyl-9H-purine** can be achieved through several established routes for N-arylation of purine rings. A common and logical approach involves the coupling of 6-chloropurine with a phenylating agent.

Protocol:

- Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropurine in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dioxane.
- Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3), to the solution. The purpose of the base is to deprotonate the imidazole nitrogen (N9) of the purine ring, forming a purine anion which is a more potent nucleophile.
- Arylation: Introduce a phenylating agent, such as phenylboronic acid, along with a suitable catalyst system (e.g., a copper or palladium catalyst) for a Chan-Lam or Buchwald-Hartwig type coupling reaction. Stir the mixture at an elevated temperature (e.g., 80-120 °C).
- Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Purification: Upon completion, cool the reaction mixture and quench it with water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography to yield pure **6-Chloro-9-phenyl-9H-purine**.



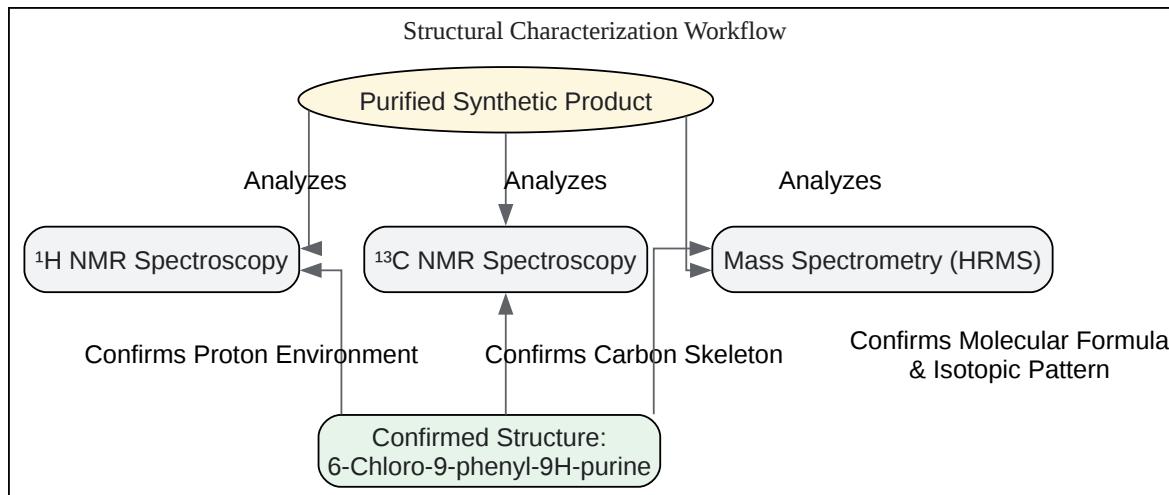
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Caption: Proposed synthetic workflow for **6-Chloro-9-phenyl-9H-purine**.

Structural Characterization Workflow

The validation of the molecular structure is a critical step to ensure the identity and purity of the synthesized compound. A combination of spectroscopic methods provides complementary information to confirm the final structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This technique confirms the presence of the phenyl and purine protons. The spectrum is expected to show signals in the aromatic region (δ 7.5-8.9 ppm). Specifically, multiplets for the five protons of the phenyl group and distinct singlets for the C2-H and C8-H protons of the purine core are anticipated.[6]
 - ^{13}C NMR: This analysis identifies the carbon framework of the molecule. Characteristic signals for the 11 unique carbon atoms in the structure would be expected, with shifts corresponding to the aromatic carbons of the phenyl and purine rings.[6]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula $\text{C}_{11}\text{H}_7\text{ClN}_4$.[6] The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak ($[\text{M}]^+$ and $[\text{M}+2]^+$) in an approximate 3:1 ratio.



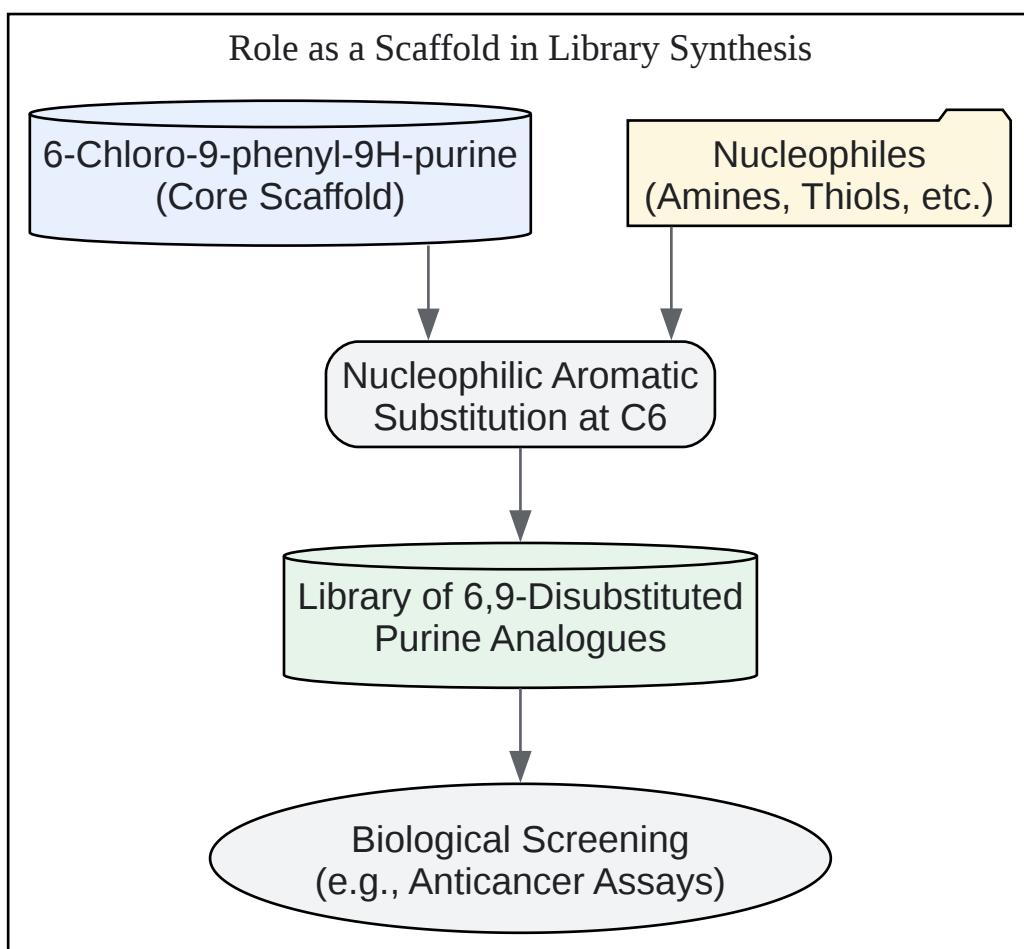
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Caption: Logical workflow for the structural validation of the target compound.

Applications in Research and Drug Development

The primary value of **6-Chloro-9-phenyl-9H-purine** in a research and development context is its role as a versatile chemical intermediate. The C6-chloro group is an excellent electrophilic site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

This reactivity enables medicinal chemists to generate large libraries of 6,9-disubstituted purine analogues.^[7] By reacting **6-Chloro-9-phenyl-9H-purine** with various nucleophiles (e.g., amines, thiols, alcohols), researchers can systematically modify the C6 position to explore structure-activity relationships (SAR). This process is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. Numerous studies have demonstrated that substituted purine derivatives possess significant potential as anticancer and cytotoxic agents.^{[7][8]}



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Caption: Use of the compound as a scaffold for creating diverse chemical libraries.

Conclusion

6-Chloro-9-phenyl-9H-purine is a synthetically valuable molecule characterized by a well-defined molecular structure and predictable chemical reactivity. Its primary utility lies in its function as a core building block for the synthesis of more complex purine derivatives. The strategic positioning of the chloro and phenyl groups provides a robust platform for medicinal chemists to generate diverse compound libraries, facilitating the discovery and optimization of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in advancing the frontiers of drug discovery.

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